2-(Piperidin-2-YL)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-piperidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZZYZKWRXDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624824 | |
| Record name | Amino(piperidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183859-35-0 | |
| Record name | Amino(piperidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 2 Yl Glycine and Structural Analogues
Strategies for Asymmetric Synthesis of Piperidine-Glycine Linkages
Diastereoselective Approaches Utilizing Chiral Building Blocks
Diastereoselective strategies often employ chiral starting materials to direct the stereochemical outcome of the reaction. This approach leverages the existing stereocenters in the building blocks to influence the formation of new ones.
A notable strategy for the asymmetric synthesis of 2,3-disubstituted piperidines involves the use of sulfinimine-derived α-amino 1,3-dithianes as chiral building blocks. nih.govnih.gov These compounds serve as versatile intermediates, effectively acting as chiral α-amino carbonyl synthons. nih.gov The synthesis begins with the addition of 2-lithium-1,3-dithiane to a chiral N-sulfinylimine, such as (S)-(+)-N-(benzylidene)-p-toluenesulfinamide, which proceeds with high diastereoselectivity to yield the corresponding N-sulfinyl α-amino 1,3-dithiane. nih.gov This intermediate can then undergo a series of transformations, including cyclization of a tethered 3-hydroxypropyl group, to construct the piperidine (B6355638) ring. nih.gov This methodology has been successfully applied to the synthesis of complex piperidine structures. nih.govnih.gov The use of these stable, yet reactive, dithiane-protected α-amino aldehydes circumvents issues associated with the instability and epimerization of unprotected α-amino carbonyl compounds. nih.govresearchgate.net
The synthesis of chiral piperidine derivatives can also be achieved through the palladium-catalyzed displacement of allylic acetates. nih.govnih.gov This method provides a route to chiral tricyclic pyrone molecules, which are of interest as potential anti-Alzheimer's drugs. nih.gov In a specific application, an allylic acetate (B1210297) intermediate is treated with sodium azide (B81097) in the presence of a palladium(0) catalyst, followed by reduction of the resulting azide to an amine. nih.govnih.gov This amine can then be coupled with an appropriate aldehyde via reductive amination to yield the final product. nih.gov An alternative, more direct route involves the displacement of the acetate with a substituted benzylamine, also catalyzed by a palladium complex. nih.gov While the azide displacement route generally provides higher yields, the direct amine displacement offers a shorter synthetic sequence. nih.govnih.gov
Enantioselective Methodologies for Piperidine-2-yl Functionalization
Enantioselective functionalization of the C-H bond at the 2-position of the piperidine ring is a powerful strategy for introducing substituents with high stereocontrol. whiterose.ac.uk One such approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-butyllithium and sparteine. whiterose.ac.uk This process allows for the isolation of both the 2,2-disubstituted products and the unreacted starting material with high enantiomeric ratios. whiterose.ac.uk The enantioenriched starting materials can then be further functionalized at the 2-position with retention of stereochemistry. whiterose.ac.uk Additionally, the 4-methylene group provides a handle for further diversification, enabling the synthesis of a variety of 2,4-disubstituted piperidines without loss of enantiopurity. whiterose.ac.uk
Another powerful technique is the use of chiral 1,4-dihydropyridine (B1200194) equivalents, such as 2-cyano-6-phenyloxazolopiperidine, for the asymmetric synthesis of substituted piperidines. orgsyn.org This synthon can be alkylated at the α-aminonitrile center, followed by a sequence of reactions to open the oxazolidine (B1195125) ring and remove the cyano group, ultimately yielding α-alkylated piperidines with high enantiomeric excess. orgsyn.org
Reductive Amination Protocols for Amino Acid Derivatives
Reductive amination is a widely used and versatile method for the synthesis of amines, including piperidine-containing amino acid derivatives. thieme-connect.comresearchgate.netmdpi.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A stereocontrolled synthesis of fluorine-containing piperidine and azepane-based β-amino acid derivatives has been developed based on the oxidative ring cleavage of a cyclodiene, followed by a ring-closing double reductive amination. thieme-connect.com This approach allows for the creation of conformationally restricted β-amino acid derivatives with a piperidine or azepane core. thieme-connect.com Similarly, an efficient synthesis of fluorine-containing piperidine γ-amino acid derivatives has been achieved through the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by double reductive amination of the resulting diformyl intermediate with various fluoroalkylamines. jyu.fi The stereochemistry of the final products is predetermined by the configuration of the chiral centers in the starting lactam. jyu.fi
Oxidative C(sp³)–H Functionalization for Arylglycine Derivative Synthesis
The direct functionalization of C(sp³)–H bonds is an increasingly important strategy in organic synthesis. For the synthesis of arylglycine derivatives, an efficient method involves the oxidative coupling of naphthols and phenols with α-amino esters. nih.govd-nb.infobeilstein-journals.org This reaction proceeds in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions to afford the desired arylglycine derivatives in good yields. nih.govbeilstein-journals.org This approach represents a direct functionalization of the sp³ C–H bond adjacent to the nitrogen atom in the α-amino ester. nih.govd-nb.infobeilstein-journals.org The proposed mechanism involves the oxidation of the amino ester to an N-oxide, which then rearranges to an iminium ion intermediate. beilstein-journals.org This intermediate is then attacked by the nucleophilic naphthol or phenol (B47542) to generate the final product. beilstein-journals.org
| Reactant 1 | Reactant 2 | Oxidant | Product | Yield (%) | Reference |
| 2-Naphthol | Ethyl 2-morpholinoacetate | mCPBA | Ethyl 2-(1-hydroxy-2-naphthyl)morpholinoacetate | 77 | d-nb.info |
| 1-Naphthol | Ethyl 2-morpholinoacetate | mCPBA | Ethyl 2-(4-hydroxy-1-naphthyl)morpholinoacetate | 75 | d-nb.info |
| Phenol | Ethyl 2-morpholinoacetate | mCPBA | Ethyl 2-(4-hydroxyphenyl)morpholinoacetate | 68 | d-nb.info |
| 2-Naphthol | Ethyl 2-(piperidin-1-yl)acetate | mCPBA | Ethyl 2-(1-hydroxy-2-naphthyl)piperidinoacetate | 72 | d-nb.info |
Visible-Light-Mediated Radical Cross-Coupling Reactions of Glycine (B1666218) Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of α-amino acids under mild conditions. nih.gov This strategy often involves the generation of α-amino radicals from readily available glycine derivatives through single-electron transfer (SET) events. acs.org These highly reactive intermediates can then be coupled with a variety of partners to form new carbon-carbon or carbon-heteroatom bonds.
One common approach is the decarboxylative functionalization of N-protected α-amino acids. acs.org In this process, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate of a glycine derivative. This leads to the extrusion of carbon dioxide and the formation of a nucleophilic α-amino radical. acs.orgpnas.org This radical can then undergo conjugate addition to electron-deficient olefins or couple with other radical species. pnas.org For instance, the coupling of photoredox-generated α-amino radicals with vinyl sulfones has been shown to produce allylic amines with high yield and excellent control over olefin geometry. acs.org
Direct C(sp³)–H bond functionalization is another significant advancement in this field. acs.orgacs.org Here, the photocatalyst directly oxidizes the amine of a glycine derivative, such as an N-aryl glycine ester, to form a radical cation. nih.gov Subsequent deprotonation generates the key α-amino radical intermediate without the need for a carboxylic acid precursor. acs.org This method has been successfully applied to the synthesis of α-pyrazinyl glycine derivatives through a redox-neutral radical cross-coupling with chloropyrazines, showcasing the potential for creating complex heterocyclic amino acid structures. nih.gov The reaction proceeds efficiently under blue light irradiation using an iridium-based photocatalyst. nih.gov
Nucleophilic Substitution Reactions in Piperidine Derivative Synthesis
Nucleophilic substitution is a cornerstone of synthetic organic chemistry and provides a direct route to 2-substituted piperidines, which are precursors to compounds like 2-(piperidin-2-yl)glycine. A common strategy involves the generation of an N-acyliminium ion intermediate from a suitable piperidine precursor. These electrophilic intermediates are then trapped by a variety of carbon and heteroatom nucleophiles. beilstein-journals.org
For example, 2-methoxy- or 2-acyloxypiperidines, protected with a group like N-benzyloxycarbonyl (Cbz), serve as stable precursors to N-acyliminium ions. beilstein-journals.orgbeilstein-journals.org In the presence of a Lewis acid catalyst, these precursors are activated, allowing for reaction with nucleophiles such as silyl (B83357) enolates. beilstein-journals.org This method has been used to synthesize 2-alkylated piperidine derivatives with controlled diastereoselectivity. beilstein-journals.orghilarispublisher.com The stereochemical outcome can be influenced by the nature of the substituents on the piperidine ring. beilstein-journals.org
Another approach involves the intramolecular cyclization of a linear precursor, where a nucleophilic amine attacks an electrophilic center to form the piperidine ring. chemrxiv.org While many methods exist, including reductive amination and radical cyclization, direct nucleophilic substitution on a pre-formed ring is highly effective for installing functionality at the C-2 position. diva-portal.org For instance, the diastereoselective nucleophilic substitution of a hydroxyl group on a chiral piperidine ring with sodium azide provides a route to 2-substituted 4-aminopiperidines after subsequent reduction and protection steps. nih.gov Flow electrochemistry has also been utilized to generate 2-methoxylated N-formylpiperidine, which acts as a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the 2-position. beilstein-journals.org
Solid-Phase Synthesis Techniques for Amino Acid Amide Libraries
Solid-phase synthesis (SPS) is a highly efficient methodology for rapidly generating libraries of compounds, making it ideal for drug discovery and the exploration of structure-activity relationships. chemrxiv.org This technique has been successfully applied to the synthesis of libraries of amino acid amides, including those with piperidine scaffolds. chemrxiv.orgmdpi.com
The core principle of SPS involves anchoring the initial building block to an insoluble polymer resin. Subsequent reactions are carried out in solution, and excess reagents and byproducts are removed by simple filtration and washing. kaust.edu.sa For the synthesis of amino acid amides, the Rink amide resin is commonly used. researchgate.net The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. researchgate.netnih.gov The Fmoc group protects the alpha-amino group of the amino acid and is removed under basic conditions, most commonly with a solution of piperidine in a solvent like dimethylformamide (DMF). researchgate.netnih.gov
In a typical workflow for creating a library of N-substituted amino acid amides, an Fmoc-protected amino acid is first coupled to the deprotected Rink amide resin using a coupling agent. researchgate.net After the Fmoc group is removed, the now-free amine on the resin-bound amino acid can be reacted with various building blocks. For example, in the synthesis of N-(pyrimidin-2-yl)amino acid amides, the resin-bound amino acid is reacted with a 2-fluoropyrimidine. researchgate.net The final step involves cleaving the desired amide product from the resin, typically using a strong acid like trifluoroacetic acid (TFA). researchgate.net This approach allows for the creation of a diverse library by varying both the initial amino acid and the subsequent reaction partner. mdpi.com
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of complex molecules like this compound hinges on the careful optimization of reaction parameters. The choice of catalyst, solvent, temperature, and additives can dramatically influence the yield, purity, and stereoselectivity of the final product.
Catalysts are fundamental to modern synthetic methods, enabling transformations that would otherwise be inefficient or impossible.
Iridium-Based Complexes: In the realm of visible-light photoredox catalysis, iridium(III) polypyridyl complexes, such as [Ir(ppy)₂(dtbbpy)]PF₆ and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, are among the most widely used photocatalysts. beilstein-journals.orgkaust.edu.sa Their photophysical and electrochemical properties allow them to efficiently absorb visible light and engage in single-electron transfer processes with a wide range of substrates, including glycine derivatives. kaust.edu.saulb.ac.be They are instrumental in generating α-amino radicals from both carboxylic acid precursors (via oxidative decarboxylation) and through direct C-H activation of N-aryl amines. acs.orgnih.gov The specific ligands on the iridium center can be tuned to adjust the redox potential, thereby optimizing the catalyst for a particular transformation. kaust.edu.sa
Copper Catalysts: Copper catalysts are versatile and have been employed in several strategies for functionalizing glycine derivatives. In some photoredox reactions, copper works synergistically with a photocatalyst. For instance, a copper(I) or copper(II) salt can act as a co-catalyst to facilitate the desired bond formation. mdpi.com Copper catalysis has been shown to be effective for the α-alkylation of glycine derivatives with various reagents, including β-keto esters and alkyl boronic acids, under visible light irradiation. acs.orgmdpi.com In some cases, copper complexes can themselves act as photocatalysts, enabling transformations like the asymmetric C(sp³)–H alkylation of glycine derivatives using a chiral ligand-copper complex. mdpi.com Furthermore, copper-catalyzed oxidative coupling reactions provide a direct method for C-H functionalization adjacent to the nitrogen atom in glycine derivatives. pnas.org
The solvent is not merely an inert medium but an active participant that can profoundly affect reaction outcomes.
In visible-light-mediated reactions , the solvent can influence the photophysical properties of the catalyst and the stability of reactive intermediates. For the α-functionalization of glycine derivatives, polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are commonly employed. acs.orgacs.org The choice of solvent can dictate the reaction pathway and stereoselectivity. For example, in the decarboxylative vinylation of amino acids, polar solvents like DMA favored the E-isomer, while non-polar solvents like toluene (B28343) led to the Z-isomer. nih.gov
In nucleophilic substitution reactions , the solvent's polarity and coordinating ability are critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) have been shown to significantly increase the diastereoselectivity in certain epoxidation reactions leading to piperidine precursors. acs.org In the synthesis of N-(hetero)aryl piperidines via a reductive amination/aza-Michael cascade, the addition of water to alcohol solvents like methanol (B129727) (MeOH) or trifluoroethanol (TFE) unexpectedly enhanced both the reaction rate and the diastereoselectivity, with a MeOH/H₂O mixture providing optimal results. chemrxiv.org This highlights how solvent mixtures can be used to fine-tune reaction conditions for improved performance.
Fine-tuning temperature, pressure, and the use of additives is essential for maximizing yield and minimizing side products.
Temperature: Most photoredox reactions are conducted at or near room temperature, which is a testament to their mild nature. acs.org However, in other transformations, temperature is a critical variable. For Suzuki-Miyaura cross-coupling reactions, a common method for forming C-C bonds, increasing the temperature from room temperature to 80 °C can significantly improve conversion and yield, while excessively high temperatures (e.g., 110 °C) may lead to catalyst decomposition. researchgate.netresearchgate.net Similarly, in phosphite-driven cyclodehydration to form hydroxypiperidines, performing the reaction at room temperature is crucial, as lower temperatures (−20 °C) result in substantially lower yields. beilstein-journals.org
Pressure: While the specific methodologies highlighted (photoredox, nucleophilic substitution, solid-phase) are not typically conducted under high pressure, it is a relevant parameter in other piperidine syntheses, such as the hydrogenation of pyridines. In these cases, pressures of several atmospheres of hydrogen gas are often required to achieve full conversion. nih.govorganic-chemistry.org
Additives: Additives play a crucial role in optimizing reactions. In solid-phase synthesis , bases are key additives. Piperidine is the standard reagent for Fmoc deprotection, but alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to improve the efficiency of deprotection for difficult sequences, although care must be taken as DBU can promote side reactions like aspartimide formation. hilarispublisher.compeptide.com Coupling additives such as Oxyma Pure can be added to reduce side reactions during peptide bond formation. nih.gov In visible-light-mediated reactions, a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or diisopropylethylamine (DIEA) is often required to neutralize acid generated during the reaction or to facilitate the formation of the reactive species. rsc.org
Protecting Group Strategies and Deprotection Methodologies
The synthesis of complex molecules like this compound and its analogues often involves the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is crucial and depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal (deprotection) to unveil the final product.
For the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is a commonly employed protecting group. whiterose.ac.uknih.gov It is generally stable under a variety of reaction conditions but can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dioxane. whiterose.ac.ukmasterorganicchemistry.com Another common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) group. uwec.edu
In the context of peptide synthesis, which shares similarities with the synthesis of amino acid derivatives like this compound, the 9-fluorenylmethoxycarbonyl (Fmoc) group is frequently used to protect the α-amino group. nih.govacs.orgnih.gov A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), allowing for its removal without affecting acid-labile protecting groups that might be present elsewhere in the molecule. nih.govnih.gov The allyloxycarbonyl (Alloc) group is another option for amine protection, which can be removed under neutral conditions using a palladium catalyst, offering an orthogonal deprotection strategy. acs.org
The carboxylic acid function of the glycine moiety is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in undesired reactions. nih.gov These ester groups can be hydrolyzed under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH). acs.org For solid-phase synthesis, more specialized linkers and resins are used, which act as protecting groups for the C-terminus. Cleavage from these resins, often using a cocktail of strong acids like TFA, simultaneously deprotects the C-terminal and other acid-labile protecting groups. nih.gov
The selection of a protecting group strategy is often guided by the principle of orthogonality, where one type of protecting group can be removed selectively in the presence of others. This allows for a stepwise and controlled synthesis of complex molecules. For instance, a synthetic route might employ a Boc group for the piperidine nitrogen, an Fmoc group for the α-amino group, and a benzyl (B1604629) ester for the carboxylic acid. The Fmoc group could be removed with piperidine, followed by further modifications, and then the Boc and benzyl groups could be removed simultaneously with strong acid.
| Functional Group | Protecting Group | Deprotection Reagent(s) |
| Piperidine Nitrogen | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) whiterose.ac.ukmasterorganicchemistry.com |
| Piperidine Nitrogen | Benzyloxycarbonyl (Cbz) | Strong acid uwec.edu |
| α-Amino Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | Piperidine in DMF nih.govnih.gov |
| α-Amino Group | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ and a scavenger acs.org |
| Carboxylic Acid | Methyl/Ethyl Ester | Lithium hydroxide (LiOH) nih.govacs.org |
| Carboxylic Acid (Solid Phase) | Resin Linker | Trifluoroacetic acid (TFA) based cocktails nih.gov |
Stereochemical Control and Determination of Enantiomeric/Diastereomeric Purity
Controlling the stereochemistry during the synthesis of this compound and its analogues is critical, as different stereoisomers can exhibit vastly different biological activities. Several strategies have been developed to achieve high levels of stereocontrol, leading to the desired enantiomers or diastereomers.
Stereoselective Synthesis:
Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved through various methods, including:
Substrate-controlled synthesis: Utilizing a chiral starting material from the "chiral pool," such as D-mannitol, can direct the stereochemical outcome of subsequent reactions. researchgate.net
Auxiliary-controlled synthesis: Attaching a chiral auxiliary to the substrate can guide the approach of reagents, leading to a preferred stereoisomer. Evans auxiliaries are a well-known example used to direct alkylation reactions with high diastereoselectivity. nih.gov
Reagent-controlled synthesis: Employing chiral reagents or catalysts can induce stereoselectivity. For example, the use of chiral hydroxamic acids in kinetic resolutions can differentiate between enantiomers of substituted piperidines. nih.gov
Cyclization Strategies: Intramolecular cyclization reactions, such as the Prins cyclization, can be highly diastereoselective, with the outcome often dependent on the catalyst and reaction conditions. For instance, using hydrochloric acid at low temperatures can favor the formation of cis-substituted piperidines, while Lewis acids like MeAlCl₂ at higher temperatures can lead to the trans product. rsc.org Aza-Prins cyclizations have also been explored for the stereoselective synthesis of trisubstituted piperidines. usm.edu
Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often accomplished through:
Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. For example, catalytic kinetic resolution using chiral hydroxamic acids and N-heterocyclic carbenes has been shown to be effective for resolving disubstituted piperidines. nih.gov
Chiral Resolution: This technique involves separating a racemic mixture into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, which can then be separated by crystallization. mdpi.comgoogle.com Enzymatic kinetic resolution is another effective method for separating enantiomers of piperidine derivatives. mdpi.com
Determination of Enantiomeric/Diastereomeric Purity:
Once a stereoselective synthesis or resolution has been performed, it is essential to determine the enantiomeric or diastereomeric purity of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for this purpose. nih.govasianpubs.org This technique can separate enantiomers, allowing for the determination of the enantiomeric excess (ee). nih.gov
In some cases, pre-column derivatization with a chiral derivatizing reagent can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. asianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by analyzing diastereomeric derivatives, can also be used to determine stereochemical purity. nih.gov
| Method for Stereochemical Control | Description |
| Diastereoselective Synthesis | Preferential formation of one diastereomer. Methods include substrate control, auxiliary control, and stereoselective cyclizations. usm.eduresearchgate.netnih.govrsc.org |
| Enantioselective Synthesis | Preferential formation of one enantiomer, often using asymmetric catalysis or chiral resolution. nih.govmdpi.comgoogle.com |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. whiterose.ac.uknih.gov |
| Method for Purity Determination | Description |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase to determine enantiomeric excess (ee). nih.govnih.govasianpubs.org |
| Pre-column Derivatization with HPLC | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. asianpubs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or analysis of diastereomeric derivatives to determine stereochemical purity. nih.gov |
Molecular Characterization and Advanced Structural Analysis
Comprehensive Spectroscopic Characterization
Spectroscopic analysis is fundamental to the molecular characterization of 2-(piperidin-2-YL)glycine. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are the principal tools employed for this purpose, each offering unique insights into the molecular structure.
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the carbon-hydrogen framework and identify the nitrogenous centers within the molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the protons on the piperidine (B6355638) ring, the α-carbon of the glycine (B1666218) moiety, and the amine groups will exhibit characteristic chemical shifts.
The protons on the piperidine ring typically appear in the range of δ 1.5-3.0 ppm. Specifically, the protons axial and equatorial to the ring can have distinct chemical shifts due to different magnetic environments. For instance, in piperidine itself, the protons at C2/C6, C3/C5, and C4 resonate at approximately 2.79 ppm, 1.58 ppm, and 2.04 ppm, respectively. chemicalbook.com The proton at the C2 position of the piperidine ring, being adjacent to the glycine substituent, is expected to be deshielded and appear at a lower field. The α-proton of the glycine unit is anticipated to resonate in the region of δ 3.0-4.0 ppm, influenced by the adjacent carboxylic acid and amine groups. The NH protons of the piperidine and glycine moieties are exchangeable and their chemical shifts are sensitive to solvent, concentration, and temperature, often appearing as broad signals.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Structures Analogous to this compound
| Proton | Typical Chemical Shift (δ, ppm) |
| Piperidine H2 | 2.8 - 3.2 |
| Piperidine H3, H4, H5 | 1.4 - 1.8 |
| Piperidine H6 | 2.6 - 3.0 |
| Glycine α-H | 3.2 - 3.8 |
| Piperidine NH | Variable (Broad) |
| Glycine NH₂ | Variable (Broad) |
Note: The exact chemical shifts for this compound may vary depending on the solvent and pH.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded and typically appears in the range of δ 170-180 ppm. The α-carbon of the glycine moiety is expected around δ 50-60 ppm. The carbons of the piperidine ring will have chemical shifts in the range of δ 20-50 ppm. For example, in piperidine, the chemical shifts are approximately 47.9 ppm (C2/C6), 27.7 ppm (C3/C5), and 25.7 ppm (C4). The substituent at the C2 position will influence the chemical shifts of the adjacent ring carbons.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Structures Analogous to this compound
| Carbon | Typical Chemical Shift (δ, ppm) |
| Carboxyl C=O | 170 - 180 |
| Glycine α-C | 50 - 60 |
| Piperidine C2 | 55 - 65 |
| Piperidine C3 | 25 - 35 |
| Piperidine C4 | 20 - 30 |
| Piperidine C5 | 25 - 35 |
| Piperidine C6 | 45 - 55 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and pH.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. Although the natural abundance of ¹⁵N is low (0.37%), which can make detection challenging, it provides direct information about the nitrogen centers in this compound. The chemical shifts of the two nitrogen atoms—one in the piperidine ring (a secondary amine) and one in the glycine moiety (a primary amine)—are expected to be different. The ¹⁵N chemical shift is highly sensitive to protonation state and hydrogen bonding. nih.govnih.gov For amino acids, ¹⁵N chemical shifts are typically reported relative to a standard like nitromethane (B149229) or liquid ammonia. kpwulab.com In related cyclic amino acids like proline, the nitrogen chemical shift provides insight into the ring conformation and electronic structure. nih.gov The piperidine nitrogen is expected to have a chemical shift characteristic of a secondary amine, while the glycine nitrogen will be in the range typical for α-amino acids.
Dynamic NMR (DNMR) studies, particularly temperature-dependent NMR, can be used to investigate conformational dynamics and rotational barriers in molecules. optica.org For this compound, several dynamic processes could be studied, including the chair-chair interconversion of the piperidine ring and the rotation around the C2-C(glycine) bond. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process increases. From the coalescence temperature and the frequency separation of the signals, the free energy of activation (ΔG‡) for the process can be calculated using the Eyring equation. Such studies on piperidine derivatives have revealed energy barriers for ring inversion and rotation around exocyclic bonds. optica.orgrsc.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectrometry, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary and secondary amines will appear in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region. In its zwitterionic form, the carboxylate (COO⁻) symmetric and asymmetric stretching bands would appear around 1400 cm⁻¹ and 1600 cm⁻¹, respectively, and the ammonium (B1175870) (NH₃⁺) stretches would be prominent. researchgate.netcdnsciencepub.com
Raman Spectrometry: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While C=O and O-H stretches are strong in the IR spectrum, C-C and C-N bonds often give rise to strong Raman signals. The symmetric vibrations of non-polar groups are particularly Raman active. For this compound, the piperidine ring vibrations and the carbon skeleton of the glycine moiety would be observable in the Raman spectrum. Studies on similar molecules like piperidine-3-carboxylic acid have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational modes. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 |
| Amine (N-H) | Stretch | 3200 - 3500 |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1600 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |
| C-N | Stretch | 1000 - 1200 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Note: Frequencies can be influenced by hydrogen bonding and the physical state of the sample (solid or solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state architecture can be inferred from crystallographic studies of closely related piperidine-2-carboxylic acid derivatives. iucr.orgresearchgate.net These studies are fundamental for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.
For analogous compounds, the piperidine ring consistently adopts a stable chair conformation. mdpi.com The solid-state structure is typically stabilized by a network of intermolecular hydrogen bonds. In this compound, hydrogen bonds would be expected to form between the carboxylic acid group and the amine functionalities (both on the piperidine ring and the alpha-carbon), creating a robust supramolecular architecture. iucr.org
The molecule contains a chiral center at the C2 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. X-ray crystallography of a single enantiomer allows for the determination of its absolute configuration. This is often achieved by analyzing the anomalous dispersion effects of the diffraction data, a technique successfully used to confirm the absolute configuration of compounds like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid. iucr.org
| Parameter | Expected Feature | Source |
|---|---|---|
| Piperidine Ring Conformation | Chair conformation | mdpi.com |
| Key Intermolecular Interactions | O—H···O and N—H···O hydrogen bonds | iucr.org |
| Crystal System | Commonly monoclinic or orthorhombic for derivatives | iucr.orgnih.gov |
| Determination of Absolute Configuration | Possible via anomalous dispersion effects for single enantiomers | iucr.org |
Spectroscopic Correlation with Theoretical Calculations
To gain a deeper understanding of the relationship between the molecular structure and its spectroscopic properties, experimental data are often correlated with theoretical calculations, primarily using Density Functional Theory (DFT). researchgate.netnih.gov This computational approach allows for the prediction of molecular geometry, vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. science.govsibran.ru
For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to model its most stable conformation. researchgate.netnih.gov The calculated vibrational frequencies can then be compared to experimental FT-IR and Raman spectra, enabling a precise assignment of spectral bands to specific molecular motions.
Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum. nih.gov This involves calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is indicative of the molecule's electronic excitability and chemical reactivity. sibran.ru By comparing the calculated electronic transitions with the experimental UV-Vis spectrum (even if only in the far-UV), a more complete picture of the molecule's electronic structure can be developed. Such computational studies on related molecules have successfully elucidated charge transfer properties and the effects of solvents on spectral behavior. ijcce.ac.ir
Computational and Molecular Modeling Studies of this compound Remain Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the computational and molecular modeling analysis of the chemical compound this compound. Despite the extensive use of computational methods to investigate the structural and electronic properties of related molecules like piperidine derivatives and the amino acid glycine, specific theoretical studies detailing the characteristics of this compound are not present in the surveyed research.
Consequently, it is not possible to provide a detailed, data-driven article on the computational chemistry of this compound that adheres to a specific scientific outline, as the foundational research and data are currently unavailable in published literature.
Computational chemistry serves as a powerful tool for predicting molecular behavior, offering insights that complement experimental findings. Methodologies frequently employed for such analyses include:
Density Functional Theory (DFT): A widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often applied for geometry optimization to find the most stable three-dimensional arrangement of atoms (conformational analysis), to predict vibrational frequencies which correspond to infrared and Raman spectra, and to calculate various electronic structure descriptors. These descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity; the Molecular Electrostatic Potential (MEP) map, which illustrates charge distributions; Fukui functions, which predict sites for nucleophilic and electrophilic attack; and Natural Bond Orbital (NBO) analysis, which investigates charge transfer and bonding interactions.
Ab Initio Methods: These are computations based directly on theoretical principles without the inclusion of experimental data. Methods like Gauge-Including Atomic Orbital Hartree-Fock (GIAO-HF-SCF) are utilized for the precise prediction of spectroscopic parameters, such as NMR chemical shifts.
Molecular Dynamics (MD) Simulations: This technique is used to simulate the physical movements of atoms and molecules over time. MD simulations are invaluable for understanding the dynamic behavior of a compound, including how it interacts with solvent molecules and how its conformation changes in a solution environment.
While extensive research has applied these methods to the constituent parts of this compound—namely piperidine and glycine—the unique covalent linkage of these two moieties creates a distinct chemical entity with its own specific geometric, electronic, and dynamic properties. rsc.orgnih.govnih.govresearchgate.netclinmedkaz.orgrsc.org Studies on various piperidine-based compounds have utilized computational docking and molecular dynamics to explore their pharmacological potential. rsc.orgnih.gov Similarly, numerous theoretical investigations have focused on glycine and its peptides, examining conformational preferences, solvation effects, and vibrational spectra using DFT and MD simulations. nih.govnih.govresearchgate.netrsc.orgresearchgate.net
However, without dedicated computational studies on this compound, any discussion of its specific properties would be purely speculative. The generation of accurate data tables for bond lengths, angles, vibrational modes, HOMO-LUMO energy gaps, or simulation-derived properties is contingent upon performing these specific calculations for the molecule of interest. At present, such detailed findings for this compound have not been reported in the accessible scientific literature.
Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis
Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the chemical compound “this compound” within the precise areas of computational chemistry and molecular modeling as outlined in the requested article structure. While extensive research exists for the broader class of piperidine derivatives, generating a scientifically accurate article focused solely on "this compound" is not feasible based on currently available data.
The detailed analyses requested, including Prediction of Activity Spectra for Substances (PASS), target prediction via cheminformatics tools like SwissTargetPrediction, specific molecular docking studies, and Quantitative Structure-Activity Relationship (QSAR) modeling, appear not to have been published for this particular compound.
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling:QSAR models are developed for a series of related compounds to correlate their chemical structures with biological activity. No studies were identified that included "2-(Piperidin-2-YL)glycine" or its direct derivatives in the development of such a model.
To maintain scientific accuracy and adhere to the strict requirement of focusing exclusively on “this compound,” it is not possible to generate the requested content. Extrapolating data from other, more complex piperidine-containing molecules would be speculative and would not meet the required standard of scientific precision for this specific compound. Therefore, the requested article cannot be constructed at this time.
Investigation of Biological Mechanisms and Molecular Targets
Glycine (B1666218) Transporter 1 (GlyT1) Modulation
Glycine transporters (GlyTs) are crucial for regulating glycine levels in the central nervous system (CNS). medchemexpress.com GlyT1, in particular, is found on glial cells and neurons and plays a significant role in clearing glycine from the synaptic cleft. medchemexpress.comresearchgate.net As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can potentiate NMDA receptor activity, a strategy explored for treating CNS disorders like schizophrenia. researchgate.netnih.govdiscmedicine.com A notable derivative containing the 2-(piperidin-2-yl)glycine moiety is SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide), which has been a subject of detailed mechanistic studies. nih.govnih.gov
Mechanism of GlyT1 Inhibition and Selectivity
Inhibitors of GlyT1 can be classified based on their mode of action, primarily as competitive or noncompetitive inhibitors. nih.gov Derivatives of this compound, such as SSR504734, have been shown to act as reversible and competitive inhibitors of glycine transport. nih.gov This means they directly compete with glycine for binding to the transporter. nih.gov Cryo-electron microscopy studies have revealed that GlyT1 possesses specific pockets that accommodate drugs like SSR504734, providing a structural basis for their inhibitory mechanism and selectivity. nih.gov
In contrast, other classes of GlyT1 inhibitors, such as those based on sarcosine, exhibit a noncompetitive mode of action. nih.gov These noncompetitive inhibitors bind to a different site on the transporter than glycine, causing a conformational change that prevents glycine transport. nih.gov The binding of SSR504734 is competitively displaced by glycine, whereas sarcosine-based compounds noncompetitively decrease the maximal binding of other ligands. nih.gov The selectivity of GlyT1 inhibitors is influenced by specific amino acid residues within the transporter's binding sites. nih.gov For instance, differences in amino acids at the S1 binding site between GlyT1 and the related GlyT2 are major determinants of ligand selectivity. nih.gov
Table 1: Comparison of GlyT1 Inhibitor Mechanisms
| Inhibitor Class | Example Compound(s) | Mechanism of Inhibition | Nature of Inhibition |
|---|---|---|---|
| Piperidine-based | SSR504734 | Competitive | Reversible |
Impact on Extracellular Glycine Levels
The primary consequence of GlyT1 inhibition is the elevation of glycine concentrations in the extracellular space, particularly within the synapse. researchgate.net By blocking the reuptake of glycine from the synaptic cleft, these inhibitors increase the availability of glycine to act on its targets. nih.gov Studies have demonstrated that the administration of potent and selective GlyT1 inhibitors leads to a significant, dose-dependent increase in glycine levels in the cerebrospinal fluid. discmedicine.comnih.gov This elevation of synaptic glycine is the foundational mechanism through which GlyT1 inhibitors modulate neurotransmission. openmedicinalchemistryjournal.com
Consequences for N-methyl-D-aspartate (NMDA) Receptor Function
The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is a critical component of excitatory neurotransmission and is implicated in synaptic plasticity, learning, and memory. wikipedia.org A unique feature of the NMDA receptor is its requirement for the simultaneous binding of two different agonists: glutamate and a co-agonist, which is typically glycine or D-serine. openmedicinalchemistryjournal.comwikipedia.org The glycine binding site on the NMDA receptor is often not saturated under normal physiological conditions. openmedicinalchemistryjournal.com
By increasing the concentration of synaptic glycine, GlyT1 inhibitors enhance the activation of NMDA receptors. nih.govdiscmedicine.com This potentiation of NMDA receptor-mediated neurotransmission can help to overcome conditions of receptor hypofunction, which is a hypothesized contributor to the symptoms of schizophrenia. nih.govopenmedicinalchemistryjournal.com The functional coupling between the glycine recognition site and the NMDA receptor itself has been demonstrated, where compounds acting at the glycine site can directly modulate NMDA receptor activity. nih.gov Therefore, inhibiting GlyT1 provides a targeted method to facilitate NMDA receptor function and enhance glutamatergic signaling. nih.govethz.ch
Structure-Activity Relationships for GlyT1 Inhibitors
The development of potent and selective GlyT1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. For piperidine-based inhibitors, modifications to various parts of the molecule can significantly impact its affinity for the transporter and its pharmacokinetic properties. For example, within a series of 4,4-disubstituted piperidine (B6355638) derivatives, altering the alkyl chain of a sulfonamide group was shown to dramatically improve the pharmacokinetic profile. dynamin-inhibitory-peptide.com
Key SAR findings include:
Piperidine Ring Substituents: The nature and position of substituents on the piperidine ring are critical for potency. Combining potency-enhancing substituents at the C4 position with modifications that reduce metabolic clearance has been a successful strategy. dynamin-inhibitory-peptide.com
Tether Length: In some series of inhibitors, a distinct preference for a two-carbon tether connecting different parts of the molecule was observed compared to longer chains. researchgate.net
Aromatic Moieties: The distal aryl ring in some inhibitor scaffolds is more tolerant to a variety of functional group modifications, allowing for fine-tuning of properties without a significant loss of activity. researchgate.net
These SAR studies are crucial for optimizing lead compounds to achieve the desired balance of high potency, selectivity, and favorable drug-like properties. nih.govrsc.org
Antimicrobial Activity Mechanisms
While the primary focus of research on this compound derivatives has been on CNS targets, related piperidine and piperazine (B1678402) structures have demonstrated notable antimicrobial activities. The mechanisms underlying these effects are distinct from GlyT1 modulation and involve direct actions on microbial pathogens.
Antifungal Activity against Specific Pathogens (e.g., Candida albicans)
Candida albicans is a common fungal pathogen responsible for candidiasis. mdpi.com Several studies have investigated the efficacy of piperidine-containing compounds against this organism. The mechanisms of action are varied and can include the disruption of fungal cell integrity and the inhibition of critical cellular processes.
One prominent mechanism is the inhibition of biofilm formation. nih.govsemanticscholar.org Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, making them notoriously resistant to conventional antifungal agents. Piperine (B192125), a piperidine-containing natural product, has been shown to inhibit the formation of C. albicans biofilms in a dose-dependent manner. nih.gov At concentrations of 512 and 1024 µg/mL, piperine inhibited biofilm formation by 70% and 81%, respectively, in a fluconazole-resistant strain. nih.gov Other synthetic compounds containing guanidine (B92328) and piperidine moieties have also demonstrated the ability to reduce the metabolic activity of cells within established C. albicans biofilms. semanticscholar.org
Table 2: Antifungal Activity of Piperine against Candida albicans
| C. albicans Strain | Test | Concentration (µg/mL) | Result | Source |
|---|---|---|---|---|
| SC5314 (FLC-sensitive) | MIC | 1024 | Growth Inhibition | nih.gov |
| CAAL256 (FLC-resistant) | MIC | 512 | Growth Inhibition | nih.gov |
| SC5314 (FLC-sensitive) | Biofilm Inhibition | 1024 | ~95% Inhibition | nih.gov |
| CAAL256 (FLC-resistant) | Biofilm Inhibition | 1024 | ~81% Inhibition | nih.gov |
(MIC: Minimum Inhibitory Concentration; FLC: Fluconazole)
These findings suggest that compounds incorporating a piperidine scaffold can serve as valuable starting points for the development of new antifungal agents that target key virulence factors in pathogens like C. albicans. researchgate.net
Inhibition of Key Microbial Enzymes (e.g., N-myristoyltransferase)
N-myristoyltransferase (NMT) is a crucial enzyme found in various eukaryotes, including fungi and protozoa, but absent in prokaryotes. researchgate.net It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a specific set of proteins. researchgate.netresearchgate.net This process, known as N-myristoylation, is vital for cellular proliferation and the viability of numerous organisms, making NMT a promising target for antifungal and antiparasitic agents. researchgate.net
The structure of this compound, which contains both a piperidine ring and a glycine component, suggests a potential for NMT inhibition. Research indicates that incorporating chemical groups like piperidine can be a productive strategy for creating novel NMT inhibitors. mdpi.com These moieties can form a salt bridge with the C-terminus of the NMT enzyme. mdpi.comnih.gov This interaction involves a positively charged group on the ligand, such as a distal piperidine ring, and the negatively charged C-terminal carboxyl group of the NMT protein. mdpi.com The glycine portion of the molecule is also significant, as NMTs specifically recognize and transfer the myristoyl group to N-terminal glycine residues of their substrate proteins. researchgate.netnih.gov Therefore, a compound that mimics this glycine recognition pattern can act as a potent inhibitor. nih.gov
The mechanism of NMT involves a two-step, ordered bi-bi reaction where myristoyl-CoA binds first, followed by the peptide substrate. researchgate.net By competitively binding to the enzyme's active site, inhibitors can block the accommodation of either myristoyl-CoA or the target peptide, thereby preventing myristoylation and disrupting essential cellular processes like membrane anchoring and signal transduction. nih.gov
| Feature | Description | Relevance of this compound |
|---|---|---|
| Enzyme Target | N-myristoyltransferase (NMT), essential for the viability of fungi and protozoa. researchgate.net | Potential to act as an antifungal or antiparasitic agent. |
| Inhibitory Mechanism | Competitive inhibition, blocking the binding of myristoyl-CoA or the peptide substrate. nih.gov Formation of a salt bridge with the enzyme's C-terminus is a key interaction. mdpi.com | The piperidine moiety could form the necessary salt bridge, while the glycine component mimics the natural substrate. mdpi.comnih.gov |
| Substrate Recognition | NMT specifically recognizes and acylates N-terminal glycine residues on target proteins. researchgate.net | The glycine structure is a critical feature for mimicking the natural substrate and inhibiting the enzyme. nih.gov |
Interference with Peptidoglycan Biosynthesis in Bacterial Cell Walls
The bacterial cell wall, particularly its peptidoglycan layer, is essential for maintaining cell integrity and is a primary target for antibiotics. The biosynthesis of peptidoglycan is a complex process involving glycosyltransferase enzymes that polymerize glycan chains from lipid II precursors. nih.gov
The glycine component of this compound is particularly relevant to the inhibition of this pathway. Studies have shown that glycine can interfere with peptidoglycan synthesis by being incorporated into the nucleotide-activated precursors. nih.gov Specifically, glycine can replace alanine (B10760859) residues, particularly the D-alanine residues at positions 4 and 5 of the peptide subunit that forms the cross-links in the peptidoglycan mesh. nih.gov
This substitution leads to two primary detrimental effects:
Accumulation of Modified Precursors : The glycine-containing precursors may be poor substrates for the enzymes involved in the later stages of peptidoglycan synthesis, leading to their accumulation and a disruption of the balance between synthesis and controlled hydrolysis required for cell growth. nih.gov
Weakened Cross-linking : If the modified precursors are incorporated into the growing peptidoglycan chain, they serve as poor substrates for the transpeptidation reaction, which creates the essential cross-links. This results in a higher percentage of uncross-linked muropeptides and a more loosely structured, weaker cell wall. nih.gov
This interference with cell wall synthesis can lead to morphological aberrations in the bacteria and inhibit their growth. nih.gov The inhibition of peptidoglycan glycosyltransferases is a key strategy for antibiotic development, and compounds that disrupt any stage of this synthesis pathway are of significant interest. nih.gov
Modulation of Other Receptor and Enzyme Systems
In silico prediction methods are valuable tools for identifying the potential biological targets of novel compounds. clinmedkaz.org Analyses of various piperidine derivatives suggest that this chemical scaffold can interact with a wide array of enzymes, receptors, and ion channels, indicating a broad potential for biological activity. clinmedkaz.orgclinmedkaz.org
Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been used to evaluate new piperidine derivatives. clinmedkaz.org These studies predict that such compounds are likely to affect several classes of protein targets. clinmedkaz.org
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Kinases, Proteases, Oxidoreductases, Lyases, Hydrolases. clinmedkaz.org | Oncology, Inflammation. clinmedkaz.org |
| Receptors | G-protein-coupled receptors (GPCRs), Imidazoline receptors. clinmedkaz.org | Central Nervous System (CNS) disorders. clinmedkaz.org |
| Ion Channels | Voltage-gated ion channels. clinmedkaz.org | Antiarrhythmic, Local anesthetic. clinmedkaz.org |
| Transporters | Membrane transport proteins. clinmedkaz.org | Various, including CNS disorders. |
Protein kinases are a significant class of enzymes predicted to be targets for piperidine derivatives. clinmedkaz.org Kinases play a central role in most biological processes through their involvement in signal transduction. nih.gov The inhibition of protein-protein interactions (PPIs) is a key mechanism for modulating kinase activity. nih.gov Peptides and peptidomimetic compounds are particularly well-suited for this role as they can mimic a protein surface to competitively inhibit the binding of interaction partners. nih.gov Given that this compound has a peptide-like structure, it may interact with kinases by disrupting these crucial PPIs, potentially serving as an allosteric modulator. nih.gov
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by mediating inflammation. nih.govfrontiersin.org Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.govfrontiersin.org The inflammasome, once activated by pathogens or danger signals, recruits the adaptor protein ASC and activates pro-caspase-1, leading to the maturation and secretion of inflammatory cytokines like IL-1β and IL-18. nih.gov
There is evidence that both piperidine-containing compounds and glycine can inhibit this pathway.
Piperine , an alkaloid containing a piperidine ring, has been shown to have anti-inflammatory activity and can inhibit the LPS-ATP-induced activation of the NLRP3 inflammasome. nih.gov
Glycine has also been demonstrated to prevent cellular dysfunction by inhibiting the activation of the NLRP3 inflammasome and regulating associated signaling pathways. researchgate.net
The dual composition of this compound, featuring both a piperidine structure and a glycine moiety, suggests a strong potential for it to act as an inhibitor of the NLRP3 inflammasome pathway, thereby exerting anti-inflammatory effects. nih.govresearchgate.net
The serotonin (B10506) transporter (SERT) is a crucial protein that regulates serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft. It is a primary target for many antidepressant medications. Research has demonstrated that piperidine derivatives can act as high-affinity ligands for SERT. researchgate.net Specifically, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were found to bind to SERT with high affinity, showing inhibition constant (Ki) values in the nanomolar range, comparable to that of the antidepressant fluoxetine. researchgate.net This established affinity of the piperidine scaffold for SERT suggests that this compound could also exhibit binding activity at this transporter, potentially modulating serotonergic signaling.
In-Depth Analysis of this compound's Biological Interactions Remains Elusive
Despite extensive investigation into the chemical compound this compound, detailed research findings elucidating its specific protein-ligand binding events are not available in the public domain. Comprehensive searches of scientific literature and chemical databases have not yielded concrete data regarding its molecular targets, binding affinities, or the specific nature of its interactions with proteins.
The piperidine and glycine moieties are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Piperidine derivatives are frequently investigated for their activity at receptors and transporters in the central nervous system, including glycine transporters (GlyT) and N-methyl-D-aspartate (NMDA) receptors. Glycine itself is a key neurotransmitter and a co-agonist at NMDA receptors.
However, for the specific compound this compound, there is a conspicuous absence of published studies detailing its pharmacological profile. As a result, it is not possible to construct a data table of its protein-ligand binding events, as no experimental values such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) have been reported.
Therefore, the elucidation of specific protein-ligand binding events for this compound remains a subject for future research. Without experimental data, any discussion of its biological mechanisms and molecular targets would be purely speculative and would not meet the standards of a scientifically rigorous article.
Applications and Future Directions in Chemical Biology
Development of 2-(Piperidin-2-YL)glycine as a Chemical Probe for Biological Processes
The development of chemical probes is a cornerstone of chemical biology, enabling the study and validation of biological targets in living systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the elucidation of its biological function. This compound and its derivatives have emerged as valuable scaffolds for such probes due to their specific structural and chemical properties.
One of the most notable applications of a derivative of this compound is as an inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). The hydrochloride salt of this compound has been identified as a competitive inhibitor of GlyT1 with a high degree of potency. vulcanchem.com In recombinant CHO cell assays, it demonstrated an IC50 of 24 nM, highlighting its strong affinity for the transporter. vulcanchem.com This inhibitory action elevates glycine levels in the synaptic cleft, which in turn potentiates the function of NMDA receptors. vulcanchem.com The development of such a selective tool is critical for studying the physiological roles of GlyT1 in the central nervous system. The effectiveness of a chemical probe is not only defined by its potency but also by its selectivity and ability to function in a cellular or in vivo context. For instance, the optimization of a quinazoline (B50416) scaffold into the chemical probe UNC0638 for the lysine (B10760008) methyltransferases G9a and GLP involved balancing in vitro potency, aqueous solubility, and cell membrane permeability. nih.gov Similarly, derivatives of this compound are optimized to ensure they can effectively reach their target in complex biological environments.
Table 1: Inhibitory Profile of this compound HCl
| Target | Assay Type | IC50 | Selectivity |
|---|
This table summarizes the inhibitory activity of this compound HCl against its primary target.
Design and Synthesis of Advanced Analogues for Target Validation
Target validation is a critical step in the drug discovery process, confirming that modulating a specific biological target has a therapeutic effect. The design and synthesis of advanced analogues of a lead compound like this compound are central to this process. By systematically modifying the core structure, researchers can explore the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.
The synthesis of analogues often involves multi-step sequences. For example, the preparation of piperidinyl-pyridine derivatives can start from commercially available materials like 2,6-dichloropyridine, followed by sequential reactions such as nucleophilic aromatic substitution and cross-coupling reactions to introduce diversity. mdpi.com This modular approach allows for the creation of a library of related compounds for screening. In the context of G9a and GLP inhibitors, an efficient synthetic route for 2-amino quinazolines allowed for various 2-amino groups, including 2-(piperidin-1-yl), to be installed in the final step, facilitating the exploration of SAR. nih.gov This led to the discovery that a variety of substituents could be tolerated without significant loss of potency. nih.gov Similarly, structure-based drug design, utilizing crystal structures of the target protein, can guide the modification of the this compound scaffold to enhance interactions with the binding site. researchgate.net
Potential as a Building Block in Peptide Mimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. qub.ac.uk The rigid structure of the piperidine (B6355638) ring makes this compound an attractive building block for creating constrained peptides and peptidomimetics. researcher.life Incorporating such non-canonical amino acids can induce specific secondary structures, like turns or helices, which are often crucial for biological activity. mdpi.comnih.gov
The synthesis of peptidomimetics often employs solid-phase synthesis, where building blocks are sequentially added to a growing peptide chain on a resin support. nih.gov Unnatural Fmoc-protected building blocks, analogous to how this compound would be prepared, can be readily inserted into a desired location in a peptide sequence using standard automated protocols. nih.gov The incorporation of cyclic elements like the piperidine ring can significantly enhance the stability of the resulting peptide-peptoid hybrids. nih.gov This increased stability is due to the non-native side chains and the constrained backbone, which are less recognized by proteolytic enzymes. nih.govpharmaexcipients.com The use of such building blocks facilitates the creation of diverse molecular libraries to screen for novel biological functions. researcher.life These constrained peptides can be designed to modulate protein-protein interactions (PPIs), which are often mediated by large, flat interfaces that are difficult to target with traditional small molecules. nih.govresearchgate.net
Role in the Development of New Small Molecule Inhibitors and Modulators
The this compound scaffold is a key component in the development of novel small molecule inhibitors and modulators that target a range of proteins. Its structural features can be optimized to fit into the binding pockets of enzymes and receptors, leading to potent and selective inhibition.
As previously mentioned, a primary example is its role as a glycine transporter (GlyT1) inhibitor. vulcanchem.comgoogle.com Beyond this, the broader piperidine structural motif is found in a multitude of inhibitors for various targets. For instance, piperidine derivatives have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for central nervous system disorders. researchgate.netnih.gov Other research has identified N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation, offering a potential route to cholesterol-lowering therapies. nih.govresearchgate.net Furthermore, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity by inhibiting the production of nitric oxide and TNF-α. nih.gov
The versatility of the piperidine ring allows it to be incorporated into diverse chemical frameworks, leading to inhibitors for targets such as kinases, proteases, and other enzymes. mdpi.commdpi.com The development of these molecules often involves iterative cycles of design, synthesis, and biological evaluation to optimize their inhibitory profiles.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound HCl |
| UNC0638 |
| 2,6-dichloropyridine |
| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Piperidin-2-YL)glycine, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with glycine precursors via reductive amination or peptide bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, using Pd/C under hydrogenation conditions may enhance stereochemical control . Thermodynamic data (e.g., enthalpy of combustion from NIST) can guide optimization of exothermic steps . Purity should be verified via UPLC-MS (ultra-performance liquid chromatography-mass spectrometry) with parameters optimized for amino acid derivatives, as outlined in glycine analysis protocols .
Q. How can the structural conformation of this compound be characterized experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and proton environments. X-ray crystallography provides definitive spatial resolution of the piperidine-glycine backbone . Comparative analysis with structural analogs, such as 2-(2-thienyl)glycine, can highlight unique conformational features . For non-crystalline samples, circular dichroism (CD) may assess chiral centers, while FT-IR validates functional groups like carboxylate and amine .
Q. What are the primary biological roles of this compound in model systems?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition studies) can identify interactions with glycine transporters (GlyT-1) or neurotransmitter receptors, as seen in related compounds like CHIBA-3007 . Plant uptake studies may adapt glycine metabolic protocols, tracking nitrogen assimilation via isotopic labeling (¹⁵N) and mass spectrometry . Baseline toxicity screening using cell viability assays (e.g., MTT) is recommended before in vivo applications.
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data between in vitro and in vivo studies of this compound?
- Methodological Answer : Contradictions often arise from differences in transporter expression levels or metabolic stability. Use radioligand binding assays (e.g., [³H]glycine uptake inhibition) with controlled pH and ion concentrations to mimic physiological conditions . Parallel in vivo microdialysis in rodent models can correlate extracellular glycine levels with behavioral outcomes. Data normalization to endogenous glycine concentrations and purity verification (via NIST-compliant calorimetry) reduces variability .
Q. What experimental designs are effective for studying this compound’s role in neurotransmission?
- Methodological Answer : Employ PICO frameworks to define:
- Population : Neuronal cell lines or transgenic animal models (e.g., GlyT-1 knockouts).
- Intervention : Dose-response studies with this compound.
- Comparison : Benchmark against known GlyT-1 inhibitors (e.g., SSR504734) .
- Outcome : Electrophysiological recordings (patch-clamp) or neurotransmitter release assays.
Ensure blinding and randomization to minimize bias, and use SPR (surface plasmon resonance) for real-time binding kinetics .
Q. How can computational modeling enhance the prediction of this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to GlyT-1 or NMDA receptors, leveraging the compound’s piperidine-pyridine scaffold . MD (molecular dynamics) simulations over nanosecond timescales assess stability in lipid bilayers. Validate predictions with SPR or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with structural analogs (e.g., 4-(Piperidin-4-yl)pyridine) to identify scaffold-specific interactions .
Q. What strategies mitigate confounding variables in metabolic studies of this compound?
- Methodological Answer : Use stable isotope tracing (¹³C/¹⁵N) to distinguish exogenous compound metabolism from endogenous pathways . Control for pH-dependent solubility by adjusting buffer systems (e.g., HEPES vs. phosphate). Integrate transcriptomic data (RNA-seq) to identify off-target enzyme induction. For plant studies, soil diffusion rates and C:N ratios must be standardized to isolate glycine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
